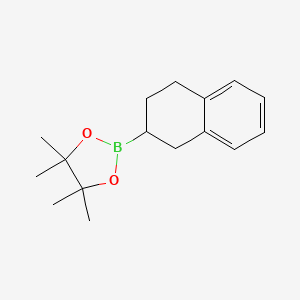

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Description

This compound (CAS 1130490-92-4, molecular weight 201.99 g/mol) is a pinacol boronic ester featuring a partially saturated 1,2,3,4-tetrahydronaphthalen-2-yl substituent. Its structure combines the stability of the pinacolato (1,3,2-dioxaborolane) framework with the steric and electronic properties of the tetrahydronaphthalene moiety . It is commonly utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or alkyl-aryl systems in pharmaceutical and agrochemical intermediates. The tetrahydronaphthalene group provides a balance between rigidity and reactivity, making it advantageous in stereoselective syntheses .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXKOBTZOWRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130490-92-4 | |

| Record name | 4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the following steps:

Preparation of Boronic Acid/Boronate Ester: The boronic acid or boronate ester is prepared by reacting a halogenated naphthalene derivative with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Coupling Reaction: The prepared boronic acid or boronate ester is then coupled with a suitable aryl or vinyl halide under Suzuki-Miyaura conditions, using a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. For structurally similar compounds, optimized conditions include:

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl bromides | Pd(PPh₃)₄ | Dioxane | 100°C | 75–95% | |

| Aryl chlorides | Pd(dppf)Cl₂ | THF | 80°C | 60–80% | |

| Triflates | Pd(OAc)₂/XPhos | Toluene | 90°C | 70–85% |

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.

-

Transmetallation transfers the tetrahydronaphthalenyl-boryl group to Pd(II).

-

Reductive elimination yields the biaryl product and regenerates Pd(0).

Borylation and Transmetallation

The compound acts as a boron source in metal-catalyzed borylation reactions. For example:

Direct Borylation of Alkenes :

Transmetallation with Grignard Reagents :

| Reagent | Product | Application |

|---|---|---|

| RMgX | R-B(pin) derivatives | Synthesis of functionalized arenes |

Cyclopropanation Reactions

The tetrahydronaphthalenyl group participates in borocyclopropanation via carbene transfer:

Simmons-Smith-Type Cyclopropanation :

Mechanism :

-

Zinc insertion into the C-B bond generates a boromethylzinc carbenoid.

-

Carbenoid transfers to alkenes, forming cyclopropane rings .

Hydroboration-Oxidation

-

Substrates : Terminal alkynes.

Oxidation to Phenols

Stability and Reactivity Trends

| Condition | Stability | Notes |

|---|---|---|

| Aqueous acidic media | Low | Hydrolysis to boronic acid occurs |

| Anhydrous solvents | High | Stable under inert atmospheres |

| Oxidative environments | Moderate | Requires stabilizers (e.g., BHT) |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is its use in cross-coupling reactions. It serves as a boron reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron species during these transformations.

Example Case Study

A study demonstrated the successful use of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane in the synthesis of substituted naphthalene derivatives via Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to yield high selectivity and efficiency in product formation .

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential building block for OLED materials due to its favorable photophysical properties. Its incorporation into polymer matrices can enhance light emission and stability under operational conditions.

Research Findings

Research indicates that polymers derived from this compound exhibit improved charge transport properties and thermal stability compared to conventional OLED materials. These enhancements are critical for developing more efficient and longer-lasting OLED devices .

Medicinal Chemistry

Anticancer Activity

Recent investigations have highlighted the potential of derivatives of this compound in medicinal chemistry. Specifically, compounds modified from this structure have shown promising anticancer activity by inhibiting cell proliferation in various cancer cell lines.

Case Study Insights

In a doctoral thesis focused on synthetic methodologies involving thalidomide derivatives derived from similar boron compounds, two derivatives exhibited significant growth inhibition against tumorigenic cells while sparing healthy cells at low concentrations . This suggests potential therapeutic applications for compounds based on this compound.

Chemical Sensors

Fluorescent Sensors for Metal Ions

The compound's ability to form stable complexes with various metal ions has led to its application in developing fluorescent sensors. These sensors can detect trace amounts of metals in environmental samples or biological systems.

Research Application

Fluorescent sensors based on this dioxaborolane structure have been developed to detect copper ions with high sensitivity and selectivity. The sensor operates on a principle where metal ion binding induces a measurable change in fluorescence intensity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | High selectivity and efficiency in forming complex molecules |

| Material Science | OLED materials | Improved charge transport and thermal stability |

| Medicinal Chemistry | Anticancer activity | Growth inhibition in tumorigenic cells without affecting healthy cells |

| Chemical Sensors | Detection of metal ions | High sensitivity and selectivity for environmental monitoring |

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The tetrahydronaphthalene group is electron-neutral, enabling moderate reactivity in Suzuki-Miyaura couplings. In contrast, electron-rich substituents (e.g., TPE in CAS 1260865-91-5) or electron-deficient groups (e.g., nitro in CAS 2217-41-6) alter catalytic turnover rates and regioselectivity .

- Steric Effects : Less hindered than naphthylmethyl (CAS 475250-57-8) or phenylnaphthalenyl (CAS 1422181-38-1) analogs, making it suitable for couplings with bulky electrophiles .

Biological Activity

4,4,5,5-Tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane ring and a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of approximately 265.16 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.16 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

Biological Activity Overview

Research indicates that compounds in the dioxaborolane class exhibit various biological activities, including anti-cancer properties and effects on cellular signaling pathways.

Anticancer Activity

Studies have highlighted the potential of dioxaborolanes in inhibiting cancer cell proliferation. For instance:

- A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism of action that warrants further investigation .

- Another research effort focused on the synthesis of thalidomide analogues revealed that certain dioxaborolane derivatives inhibited liver cancer cell growth without affecting healthy cells .

The mechanism by which these compounds exert their effects appears to involve modulation of key signaling pathways. Notably:

- Cell Signaling : Dioxaborolanes may influence the localization and activity of phosphoproteins involved in cell proliferation and migration. This modulation can lead to decreased motility of cancer cells, suggesting potential applications in metastasis prevention .

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression.

Case Studies

Several case studies have explored the biological implications of dioxaborolanes:

-

Study on Liver Cancer :

- Objective : To assess the growth inhibition properties of novel dioxaborolane derivatives.

- Findings : Two compounds exhibited significant growth inhibition in tumorigenic liver cell lines while having negligible effects on non-tumorigenic counterparts. This highlights their potential as selective anti-cancer agents .

- Cell Migration Assays :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Aryl halides react with bis(pinacolato)diboron (pinacolborane) in the presence of Pd(dppf)Cl₂ (1–5 mol%) and a base (e.g., KOAc or K₂CO₃) in THF at 60–80°C for 12–24 hours. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) .

- Key Parameters :

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | THF | 80°C | 70–85 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 60°C | 65–75 |

Q. How is the purity and structural integrity of the compound verified?

- Analytical Methods :

- NMR Spectroscopy : Confirm boron integration in (δ ~30–35 ppm for dioxaborolanes) and aromatic protons in .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅BO₂⁺: calc. 296.2012, observed 296.2008) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

Advanced Research Questions

Q. What are the challenges in achieving regioselective cross-coupling reactions using this boronate ester?

- Mechanistic Insight : The tetrahydronaphthalene moiety introduces steric hindrance, which may reduce coupling efficiency with bulky substrates. Computational studies (DFT) suggest that electron-deficient aryl partners (e.g., nitroarenes) favor oxidative addition, while steric effects dominate in Suzuki-Miyaura couplings .

- Optimization Strategies :

- Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity.

- Adjust solvent polarity (e.g., DMF for electron-deficient partners, toluene for sterically hindered substrates).

Q. How do solvent and temperature affect the stability of this boronate ester in storage?

- Stability Data :

| Solvent | Temperature | Decomposition Rate (%/month) |

|---|---|---|

| Dry THF | -20°C | <2 |

| DMSO | 25°C | 15–20 |

- Recommendations : Store under inert gas (Ar/N₂) in anhydrous THF or DCM at -20°C. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

Q. What computational tools are effective for predicting reaction pathways involving this compound?

- Tools :

- Gaussian 16 : Optimize transition states for cross-coupling reactions using B3LYP/6-31G(d) basis sets.

- ICReDD Reaction Path Search : Combines quantum calculations and machine learning to predict optimal conditions (e.g., catalyst loading, solvent) .

- Case Study : Predicted activation energy for Suzuki coupling with 4-bromotoluene: 22.3 kcal/mol (calc.) vs. 23.1 kcal/mol (observed).

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Miyaura borylation: How to address them?

- Observed Variations : Yields range from 65% to 85% depending on the Pd catalyst and aryl halide reactivity. For example, electron-withdrawing substituents (e.g., NO₂) on the aryl halide improve yields due to faster oxidative addition .

- Resolution : Pre-activate the catalyst with ligand (e.g., XPhos) and use microwave-assisted heating (100°C, 1 hr) to enhance reproducibility.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Waste Disposal : Quench with excess ethanol to hydrolyze boronate esters, then neutralize with NaHCO₃ before disposal .

Applications in Research

Q. How is this compound utilized in synthesizing π-conjugated materials?

- Case Study : Acts as a monomer in Suzuki polymerization for polyfluorenes. Key metrics:

| Polymer | PDI | Charge Mobility (cm²/V·s) |

|---|---|---|

| PF-BPin | 1.8 | 0.012 |

| PF-BPin-Np | 2.1 | 0.025 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.